Product packaging for BNIPSpd(Cat. No.:)

BNIPSpd

Cat. No.: B1221257
M. Wt: 619.8 g/mol
InChI Key: IZFDJZOAUGVPFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within DNA-Targeting Agents Research

DNA is a primary target for a multitude of anticancer therapeutics due to its central role in cell proliferation and survival. rsc.org Agents that can bind to DNA and disrupt its structure or interfere with DNA-protein interactions can halt the uncontrolled growth of cancer cells. mdpi.com Bisnaphthalimidopropyl (BNIP) derivatives are a family of compounds specifically designed as DNA-targeting agents. rsc.orgnih.gov Their mechanism of action primarily involves the intercalation of their planar naphthalimide rings between the base pairs of the DNA double helix. mdpi.com This binding can distort the DNA backbone, inhibit the activity of enzymes like topoisomerase II, and ultimately trigger cellular apoptosis. mdpi.commdpi.com

The development of BNIP derivatives is part of a larger effort to create more effective and selective cancer therapies. rsc.org Research has shown that modifications to the linker connecting the two naphthalimide units can significantly influence the compound's DNA binding affinity and cytotoxic activity. nih.gov This has led to the synthesis of numerous BNIP analogues to explore structure-activity relationships and enhance therapeutic potential against various cancer cell lines, including breast cancer. rsc.orgnih.gov

Overview of Bisnaphthalimide Scaffold in Chemical Biology

The bisnaphthalimide scaffold is the core structural feature of BNIP derivatives. It consists of two naphthalimide units, which are planar, aromatic heterocyclic compounds. researchgate.net This planarity is crucial for their primary mode of DNA interaction: intercalation. mdpi.comresearchgate.net A linker chain connects these two naphthalimide moieties, allowing them to bind to DNA in a "bis-intercalating" fashion, meaning they can insert at two separate sites simultaneously. researchgate.net

Historical Development and Significance of Polyamine Conjugates

Polyamines are naturally occurring polycationic molecules, such as spermidine (B129725) and spermine (B22157), that play essential roles in various cellular processes. nih.govnih.gov Cancer cells often exhibit elevated polyamine transport activity to sustain their rapid proliferation. nih.gov This biological feature has been exploited in drug design through the strategy of polyamine conjugation. nih.govgoogle.com By attaching a polyamine tail to a bioactive molecule, it is possible to enhance the drug's cellular uptake into cancer cells via the overactive polyamine transport system. nih.gov

The conjugation of polyamines to the bisnaphthalimide scaffold was a significant advancement in the development of these DNA-targeting agents. rsc.org Early naphthalimide compounds like mitonafide (B1676607) showed promise but were hampered by issues such as central nervous system toxicity and poor aqueous solubility. rsc.org The incorporation of polyamine linkers into the bisnaphthalimide structure, creating compounds like BNIPSpd, served a dual purpose. Firstly, the polycationic nature of the polyamine chain at physiological pH improves water solubility. Secondly, it enhances the affinity of the compound for the negatively charged phosphate (B84403) backbone of DNA, thereby increasing its DNA binding ability and subsequent anticancer activity. rsc.orgnih.gov This strategy of using polyamines as carriers has proven effective in increasing the potency and selectivity of various therapeutic agents. nih.govnih.gov

Research Findings on BNIP Derivatives

Research into BNIP derivatives has yielded significant insights into their DNA binding properties and cytotoxic effects against cancer cells. Studies have demonstrated that these compounds are potent DNA binders and exhibit strong cytotoxicity.

One study investigated a series of novel BNIP derivatives by modifying the linker sequence of a previously synthesized compound, bisnaphthalimidopropyl diaminodicyclohexylmethane (BNIPDaCHM). nih.gov The study included the synthesis and evaluation of compounds where the linker's isomeric structure and length were varied. rsc.orgnih.gov

Table 1: Cytotoxicity of Novel BNIP Derivatives in Breast Cancer Cell Lines

Compound Cell Line IC₅₀ (µM) after 24h
BNIPPiEth MDA-MB-231 ~0.2-3.3
SKBR-3 ~0.2-3.3
trans,trans-BNIPDaCHM MDA-MB-231 ~0.2-3.3
SKBR-3 ~0.2-3.3

Data derived from a study showing that novel BNIPs exhibit strong cytotoxicity with IC₅₀ values in the range of 0.2-3.3 μM. The study found BNIPPiEth and trans,trans-BNIPDaCHM to be more cytotoxic than the parent compound BNIPDaCHM. nih.gov

The DNA binding properties of these derivatives were assessed using competitive displacement assays with ethidium (B1194527) bromide (EtBr), a known DNA intercalator. nih.gov The results indicated that the novel BNIPs could effectively displace EtBr, confirming their strong interaction with DNA. rsc.orgnih.gov

This table summarizes findings from competitive displacement and UV binding studies, which collectively demonstrate the potent DNA-interacting properties of newly synthesized BNIP derivatives. rsc.orgnih.gov

Furthermore, cell cycle analysis revealed that the most cytotoxic derivative, trans,trans-BNIPDaCHM, induced sub-G1 cell cycle arrest, which is an indicator of apoptotic cell death. nih.gov These findings underscore the therapeutic potential of the bisnaphthalimide scaffold and the significant role that the linker, including polyamine-based linkers, plays in modulating biological activity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C37H41N5O4 B1221257 BNIPSpd

Properties

Molecular Formula

C37H41N5O4

Molecular Weight

619.8 g/mol

IUPAC Name

2-[3-[4-[3-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propylamino]propylamino]butylamino]propyl]benzo[de]isoquinoline-1,3-dione

InChI

InChI=1S/C37H41N5O4/c43-34-28-14-3-10-26-11-4-15-29(32(26)28)35(44)41(34)24-8-22-39-19-2-1-18-38-20-7-21-40-23-9-25-42-36(45)30-16-5-12-27-13-6-17-31(33(27)30)37(42)46/h3-6,10-17,38-40H,1-2,7-9,18-25H2

InChI Key

IZFDJZOAUGVPFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCNCCCCNCCCNCCCN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O

Synonyms

is-naphthalimidopropyl spermidine
bisnaphthalimidopropylspermidine
BNIPSpd

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications of Bnipspd

Established Synthetic Pathways for Bisnaphthalimidopropyl Derivatives

Established methods for synthesizing bisnaphthalimidopropyl derivatives typically involve the reaction of 1,8-naphthalic anhydride (B1165640) or a substituted derivative with a polyamine linker. One approach involves the condensation of 1,8-naphthalic anhydride with a diamine, such as 1,3-diaminopropane, to form an intermediate naphthalimidopropanamine. This intermediate can then be reacted with a dibromoalkane or a similar linker to yield the bisnaphthalimidopropyl derivative. mdpi.com Another reported method involves the reaction of 1,3-bis-(4-piperidyl) propane (B168953) or 1,3-bis-(4-piperidyl)ethane with toluenesulfonyloxypropylnaphthalimide in the presence of a base like cesium carbonate. rsc.org

For instance, a two-step synthesis of BNIPDaoct (a related BNIP derivative with an octane (B31449) linker) has been reported, starting from 1,8-naphthalic anhydride and 3-aminopropanol to obtain naphthalimidopropanol, which is then coupled with a suitable linker. nih.gov This contrasts with a previously reported five-step synthesis for the same compound, highlighting efforts to streamline the synthetic process. mdpi.comnih.gov

Novel Synthetic Strategies and Improvements

Novel synthetic strategies aim to improve yields, reduce reaction steps, and enhance the cost-effectiveness of producing BNIP derivatives. A new two-step synthesis approach for BNIPDaoct and BNIPDanon has been developed, offering advantages over existing literature methods by decreasing the number of steps, production time, and providing higher yields. mdpi.comnih.govresearchgate.netnih.gov This improved methodology is considered more feasible for synthesizing both existing and novel BNIP analogues with various substituents. mdpi.com

Another novel approach involves the synthesis of bisnaphthalimide derivatives modified by lysine (B10760008) and different diamine linkers, starting from 1,8-naphthalic anhydride and L-lysine. mdpi.comnih.gov The process includes protecting the amino group of the lysine adduct, followed by condensation with diamines using coupling agents like DCC (Dicyclohexylcarbodiimide), and finally deprotection. mdpi.com

Table 1: Comparison of Synthetic Approaches for BNIP Derivatives

ApproachNumber of StepsYield (%)AdvantagesCited Source
Oliveira et al. (BNIPDaoct)530Established method mdpi.com
Novel Approach (BNIPDaoct)248-60+Fewer steps, higher yield, cost-effective mdpi.comnih.gov
Reaction with Piperidyl Propane/Ethane1-2 (after intermediate)29.5-72.3Incorporation of piperidine (B6355638) rings in linker rsc.org
Lysine-Modified LinkersMultipleNot specifiedIntroduction of lysine moiety mdpi.comnih.gov

Structural Elucidation Methodologies in Synthesis Research

Structural elucidation is a critical part of synthesizing novel BNIP derivatives to confirm the identity and purity of the synthesized compounds. Common methodologies employed include Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR and 13C NMR, which provide detailed information about the hydrogen and carbon environments within the molecule. rsc.orgworktribe.com Mass spectrometry (MS), including high-resolution mass spectrometry, is also widely used to determine the molecular weight and fragmentation pattern of the synthesized products. rsc.orgasm.org Elemental analysis is another technique used to confirm the elemental composition of the compounds. asm.orgijmrhs.com Techniques like Thin-Layer Chromatography (TLC) are often used to monitor the progress of reactions. rsc.orgbeilstein-journals.org For solid compounds, melting point determination can provide an indication of purity. rsc.org

Design Principles for Structural Variations

The design of structural variations in bisnaphthalimidopropyl derivatives focuses on modifying different parts of the molecule to alter their physical, chemical, and biological properties.

Modifications of Naphthalimide Moieties

Modifications to the naphthalimide moieties can involve substitutions on the aromatic rings. These alterations can influence the electronic properties, planarity, and interactions of the naphthalimide chromophores with biological targets like DNA. For example, the introduction of different substituents on the 1,8-naphthalimide (B145957) ring has been explored to affect the cytotoxic properties of the resulting derivatives. researchgate.net Studies have also investigated incorporating different functional groups or extending π-conjugation on the naphthalimide core. mdpi.comuwo.ca

Alterations of Polyamine Linker Chains

Alterations to the polyamine linker chains are a primary strategy for modifying BNIP derivatives. The length, flexibility, and the presence of different functional groups or cyclic structures within the linker significantly impact the compound's properties, including solubility, DNA binding affinity, and cellular uptake. mdpi.comrsc.orgmdpi.comresearchgate.netscispace.com Natural polyamines have been incorporated as linker chains to enhance cytotoxicity and improve solubility. mdpi.comnih.gov Varying the alkyl chain length in the linker is a common modification. mdpi.comresearchgate.netresearchgate.net The introduction of cyclic structures, such as piperidine rings or bicyclohexylmethane groups, into the linker has also been explored, affecting linker flexibility and DNA binding properties. rsc.orgscispace.com The position and type of amino groups in the linker are also considered crucial for activity. mdpi.comnih.gov

Table 2: Examples of Linker Chain Modifications and Their Effects

Linker ModificationEffect on PropertiesCited Source
Natural polyaminesEnhanced cytotoxicity, improved solubility mdpi.comnih.gov
Varied alkyl chain lengthAffects anti-parasitic activity mdpi.comresearchgate.netresearchgate.net
Bicyclohexylmethane group (e.g., BNIPDaCHM)Reduced flexibility, enhanced DNA binding, increased cytotoxicity rsc.orgscispace.com
Piperidine rings (e.g., BNIPPiProp, BNIPPiEth)Affects cytotoxicity and DNA binding based on position and length rsc.orgworktribe.com
Lysine and different diaminesHigh DNA binding, varied cytotoxicity mdpi.comnih.gov

Conjugation Strategies for Derivative Synthesis

Conjugation strategies involve attaching other molecules or moieties to the bisnaphthalimidopropyl core. This can be done to impart new functionalities, improve targeting, or create hybrid molecules with synergistic effects. While the provided sources primarily focus on modifications of the naphthalimide and linker components, the general principle of conjugation in drug design involves forming covalent linkages between the core structure and other molecules like peptides, saccharides, or targeting ligands. mdpi.combeilstein-journals.org These strategies can utilize various coupling reactions, such as amidation or click chemistry, depending on the functional groups available on the BNIP derivative and the molecule being conjugated. mdpi.commdpi.combeilstein-journals.org

Molecular Interactions of Bnipspd with Nucleic Acids

DNA Binding Modes and Affinities

BNIPSpd and related bisnaphthalimidopropyl (BNIP) derivatives have demonstrated robust DNA binding capabilities in vitro fishersci.co.ukwikipedia.orgnih.gov. These interactions are characterized by distinct binding modes and notable affinities for DNA structures.

Quantitative assessments of this compound's interaction with calf thymus DNA using fluorimetric methods have yielded apparent equilibrium binding constants (Kapp) in the range of 10.5–18×107 M⁻¹. This range signifies a high affinity of this compound for double-stranded DNA fishersci.co.uk. Further evidence of potent binding is provided by competitive displacement assays involving ethidium (B1194527) bromide (EtBr), a well-established DNA intercalator. This compound effectively displaces EtBr bound to calf thymus DNA, with reported C50 values (the concentration required to displace 50% of bound EtBr) between 0.08 and 0.12 μM fishersci.co.uknih.govctdbase.org.

Intercalation Mechanisms and Specificity

Bisnaphthalimido compounds are widely known to act as DNA intercalators nih.govbioregistry.io. Specifically, this compound has been identified as a compound that bis-intercalates into DNA wikipedia.orgnih.gov. The mechanism of intercalation involves the insertion of the planar aromatic rings of the naphthalimide moieties between adjacent base pairs within the DNA helix nih.gov. This insertion process induces significant topological alterations in the DNA double helix, including its lengthening and unwinding nih.gov. While bis-intercalation is the primary binding mode attributed to this compound, detailed information regarding its sequence specificity, such as a preference for AT-rich or GC-rich regions, is not extensively provided in the available search results, although some related bis-naphthalimide compounds have shown a preference for AT-rich duplexes nih.gov.

Groove Binding Interactions

While bis-intercalation is a prominent feature of this compound's interaction with DNA, interactions within the DNA grooves have also been considered for related bisnaphthalimide derivatives. Studies on bisnaphthalimide derivatives featuring polyamine linkers suggest binding within the groove and/or loop regions of G-quadruplex structures ctdbase.orgnih.gov. For the broader class of bisnaphthalimido compounds, bis-intercalation via the major groove has been proposed as a mechanism chem960.com. Compounds with structural similarities, such as anthracyclines, are known to bind through both intercalation and groove binding wikipedia.org. However, the extent to which this compound significantly interacts with standard duplex DNA via groove binding, either independently or in conjunction with intercalation, is less highlighted in the search results compared to its intercalative properties.

Impact on DNA Secondary and Tertiary Structures

The interaction of this compound with DNA exerts a considerable influence on the structural characteristics of the DNA duplex. A notable observation is the strong stabilization of calf thymus DNA duplex in the presence of this compound and other bisnaphthalimidopropyl polyamine derivatives nih.govfishersci.co.uk. This stabilization is quantifiable through an increase in the DNA melting temperature (Tm). Research indicates that in the presence of BNIPPs, the Tm of calf thymus DNA rises to 93.3–97 °C, compared to 75 °C for calf thymus DNA alone nih.govfishersci.co.uk. The intercalative binding mode is known to induce distortions in the DNA backbone conformation nih.gov and result in topological changes such as unwinding and lengthening of the helix nih.gov.

Interactions with G-Quadruplex DNA Structures

Beyond its interactions with canonical duplex DNA, bisnaphthalimide derivatives with polyamine linkers, structurally related to this compound, have demonstrated significant interactions with G-quadruplex DNA structures. These compounds display high affinity for human telomeric and other oncogenic G-quadruplexes, including Htelo, c-myc, and c-kit ctdbase.orgnih.gov. They are capable of promoting the formation and enhancing the stability of these G-quadruplex structures ctdbase.orgnih.gov. Molecular docking studies suggest that these interactions may involve binding within the groove and/or loop regions of the G-quadruplexes, with hydrogen bonding playing a crucial role in the binding process ctdbase.orgnih.gov. Notably, these compounds can exhibit selectivity, showing higher affinity for quadruplex DNA compared to calf thymus DNA ctdbase.orgnih.gov.

Effects on DNA Integrity and Topology

The compound has been shown to interfere with the repair mechanisms responsible for maintaining the integrity of the DNA double helix nih.gov. Research indicates that treatment with this compound can lead to the induction of significant DNA double-strand breaks (DSBs) ctdbase.org.

Induction of DNA Strand Breakage

A primary effect of this compound on DNA integrity is the induction of DNA strand breaks. Studies utilizing alkaline single-cell gel electrophoresis (Comet assay) have clearly demonstrated that exposure to this compound results in a significant and dose-dependent increase in DNA damage, indicative of strand breaks wikipedia.orgchem960.com. Within a relatively short exposure period of 4 hours, this compound at concentrations ranging from 1 to 10 μM was found to induce significant DNA strand breakage ctdbase.org. Similarly, concentrations of ≥1 μM induced a significant dose-dependent increase in DNA damage chem960.com. Furthermore, this compound at concentrations as low as ≥ 0.1 µM induced a dose-dependent increase in DNA strand breaks after 4 hours wikipedia.org. In addition to single-strand breaks, this compound treatment has been linked to the induction of significant DNA double-strand breaks in cells ctdbase.org. The presence of internucleosomal DNA fragmentation, often visualized as DNA ladders and a hallmark of the later stages of apoptosis, has also been observed following exposure to this compound ctdbase.orgnih.gov. Beyond inducing damage, this compound has also been shown to inhibit the repair of oxidative DNA strand breaks induced by agents such as hydrogen peroxide, even at concentrations considered non-genotoxic wikipedia.orgchem960.com.

Data Table: DNA Binding Affinities and Effects of this compound

Interaction TypeDNA StructureMeasurement MethodResult / ObservationCitation
Binding AffinityCalf Thymus DNAFluorimetry (EtBr displacement)Kapp: 10.5–18×107 M⁻¹ fishersci.co.uk
Binding AffinityCalf Thymus DNAFluorimetry (EtBr displacement)C50 (EtBr displacement): 0.08–0.12 μM fishersci.co.uknih.gov
Binding ModeDuplex DNAVarious spectroscopic techniquesBis-intercalation wikipedia.orgnih.gov
Structural ImpactCalf Thymus DNAUV spectrophotometry (Tm)Stabilization; Tm increase (93.3–97 °C vs 75 °C for DNA alone) nih.govfishersci.co.uk
Interaction with G4Human Telomeric G4Affinity studiesHigh affinity (Ka > 4.42 × 10⁶ M⁻¹) ctdbase.orgnih.gov
Interaction with G4c-myc, c-kit G4Affinity studiesHigh affinity (Ka > 4.42 × 10⁶ M⁻¹) ctdbase.orgnih.gov
Effect on G4 StructureHuman Telomeric, c-mycCD spectroscopy, FRET melting assayPromotes formation and stabilization ctdbase.orgnih.gov
DNA Damage InductionCellular DNAAlkaline single-cell gel electrophoresisSignificant dose-dependent increase in DNA damage (strand breaks) at ≥1 μM wikipedia.orgchem960.com
DNA Damage InductionCellular DNAAlkaline single-cell gel electrophoresisSignificant dose-dependent increase in DNA damage (strand breaks) from ≥ 0.1 µM (4h) wikipedia.org
DNA Damage InductionCellular DNAComet assay, γ-H2AX-foci expressionSignificant induction of DNA double-strand breaks (DSBs) (after 4 hours, ≥ 0.1 μM) ctdbase.org
DNA FragmentationCellular DNAFlow cytometryIncreased hypodiploid DNA content and internucleosomal DNA fragmentation (DNA ladders) ctdbase.orgnih.gov
DNA Repair InhibitionCellular DNADNA repair assaysInhibition of repair of oxidative DNA strand breaks (at non-genotoxic concentrations) wikipedia.orgchem960.com

This compound: Molecular Interactions with Nucleic Acids and Effects on Cellular Processes

This compound (bis-naphthalimidopropyl spermidine) is a chemical compound that has been investigated for its biological activities, particularly concerning its interactions with nucleic acids and subsequent effects on cellular functions. Research has explored its potential mechanisms of action, focusing on its impact at the molecular level within cells.

Modulation of Topoisomerase Activity (Type I and II) While the primary mechanism of action for this compound is linked to its DNA interactions, some studies involving bis-naphthalimidopropyl polyamines, the class of compounds to which this compound belongs, have explored their potential influence on topoisomerase activity. Topoisomerases are essential enzymes that regulate DNA topology by creating transient breaks in the DNA strands.ca.govnih.govSome DNA-targeting agents exert their effects by modulating the activity of these enzymes, particularly Topoisomerase I and Type II.ca.govnih.govpharmacophorejournal.comrcsb.orgdrugbank.comresearchgate.netmdpi.com

Research on bisnaphthalimidopropyl polyamines has indicated a link with topoisomerase II inhibitors and the inhibition of DNA repair. colab.ws However, specific detailed findings on the direct modulation of Topoisomerase I and Type II enzymatic activity solely by this compound are not extensively detailed in the available information. Studies on related BNIP compounds have sometimes focused on other targets, such as parasitic sirtuin proteins. researchgate.netacs.org Further research may be needed to fully elucidate the extent and nature of this compound's direct effects on human Topoisomerase I and Type II enzymes.

Influence on DNA Repair Pathways this compound has been shown to influence DNA repair pathways, which are critical for maintaining genomic stability.cellsignal.comcusabio.comabcam.comfrontiersin.orgExposure to this compound can lead to the induction of DNA strand breaks.researchgate.netcore.ac.ukThis DNA damage triggers cellular responses, including attempts at repair.cellsignal.comfrontiersin.org

Studies investigating the effects of this compound and related derivatives on DNA repair have indicated that these compounds can hinder the repair processes. core.ac.uk Specifically, this compound and a related derivative were found to inhibit the repair of DNA strand breaks induced by oxidative agents (H2O2) and methylating agents (MMS). core.ac.uk This inhibition of DNA repair, in conjunction with the induction of DNA damage, is considered a principal mode of action for this compound in certain cell lines. core.ac.uk The accumulation of unrepaired DNA damage can lead to downstream effects, including the induction of apoptosis. researchgate.netcore.ac.uk

Effect on DNA RepairObservationReference
DNA Damage InductionSignificant DNA strand breakage researchgate.netcore.ac.uk
Repair InhibitionInhibited repair of oxidative and methylative damage core.ac.uk

Mechanistic Investigations of Bnipspd in Cellular Systems

Cellular Uptake and Subcellular Localization Mechanisms

Understanding how BNIPSpd enters cells and where it localizes intracellularly is fundamental to elucidating its mechanism of action. Studies have explored the cellular uptake and distribution of this compound in different cell types.

Exploration of Polyamine Transport System Involvement

The polyamine transport system (PAT) is a known mechanism by which cells acquire polyamines, which are essential for cell growth. frontiersin.orgnih.govucf.edu Given that this compound is a polyamine derivative, its interaction with the PAT system has been investigated. However, research indicates that this compound does not utilize the MGBG-specific PAT system for cellular entry. core.ac.ukresearchgate.net This suggests that this compound's uptake mechanism is independent of this specific polyamine transporter. core.ac.uk

Alternative Cellular Entry Mechanisms

The finding that this compound does not rely on the MGBG-specific PAT system points to the involvement of alternative cellular entry mechanisms. core.ac.ukresearchgate.net Potential alternative routes include passive diffusion or transport via other, as yet unidentified, transporters. core.ac.uk The exact alternative mechanisms employed by this compound require further investigation. Studies on other nanoparticles and molecules have shown diverse cellular uptake pathways, including various forms of endocytosis (clathrin-mediated, caveolin-mediated, macropinocytosis) and direct penetration, which are energy-dependent processes. wilhelm-lab.comnih.govnih.govplos.org While these studies are not specific to this compound, they illustrate the range of possibilities for alternative entry.

Nuclear Accumulation and Intracellular Distribution

Research has shown that this compound rapidly accumulates and is homogeneously distributed within the nuclei of certain cancer cells, such as MCF-7 breast carcinoma and Caco-2 colon adenocarcinoma cells. worktribe.com This nuclear localization is significant as this compound is known to interact with DNA. core.ac.ukresearchgate.netresearchgate.net The concentration of this compound within the nucleus suggests that DNA is a primary target, leading to observed effects like DNA damage. core.ac.ukresearchgate.networktribe.com While the precise mechanisms governing this nuclear accumulation are not fully detailed in the provided information, the observed distribution highlights the importance of the nucleus in this compound's cytotoxic effects. worktribe.com

Modulation of Cellular Signaling Pathways

This compound has been shown to modulate cellular signaling pathways, particularly those involved in cell death. spandidos-publications.comresearchgate.net

Apoptotic Pathway Induction and Progression

A key mechanism of action for this compound is the induction of apoptosis in cancer cells. core.ac.ukresearchgate.networktribe.comworktribe.comspandidos-publications.comresearchgate.netbvsalud.orgfrontiersin.org Apoptosis is a programmed cell death process characterized by distinct morphological changes such as cell rounding, cytoplasmic shrinkage, nuclear condensation, and nucleolar disintegration. worktribe.com this compound has been shown to induce these features in cells like MCF-7 breast cancer cells. worktribe.com The induction of apoptosis by this compound is progressive over time. researchgate.netresearchgate.net Early apoptotic events, such as phosphatidylserine (B164497) exposure on the cell membrane, have been observed relatively quickly after this compound treatment. researchgate.netresearchgate.netresearchgate.net

This compound's ability to induce apoptosis is linked to its interaction with DNA, causing DNA strand breaks. core.ac.ukresearchgate.netresearchgate.netresearchgate.net The compound bis-intercalates to DNA and induces oxidative DNA damage. core.ac.uk This DNA damage is considered a principal mode of action for this compound in inducing cell death. core.ac.ukresearchgate.net

Data on this compound's cytotoxicity and its effect on caspase-3 activation in different cell lines are available from research studies. For instance, studies on HT-29 and Caco-2 colon adenocarcinoma cells showed varying IC50 values after 48 hours of exposure, indicating cytotoxicity. frontiersin.orgfrontiersin.org

Here is a summary of cytotoxicity data for this compound:

Cell LineExposure TimeIC50 (µM)Source
HT-2948 h1.64 frontiersin.orgfrontiersin.org
Caco-248 h0.15 frontiersin.orgfrontiersin.org
MDA-MB-23124 h12.7 core.ac.uk
MCF-10A24 h12.4 core.ac.uk
Human promyelocytic HL-60Not specifiedCytotoxicity observed researchgate.netresearchgate.net

Data presented are based on the provided search results and may vary depending on specific experimental conditions.

Caspase Activation Dynamics

Caspases are a family of proteases that play a central role in the execution of apoptosis. encyclopedia.pubdovepress.com The activation of caspases is a key event in the apoptotic pathway induced by various stimuli, including this compound. core.ac.ukresearchgate.networktribe.comresearchgate.netbvsalud.orgfrontiersin.orgresearchgate.net Research on this compound has specifically investigated its relationship with caspase activity. researchgate.netresearchgate.net

Studies have shown that this compound treatment leads to increased expression of active caspases, such as active caspase-3, in a dose-dependent manner. frontiersin.orgfrontiersin.org This activation is progressive, with increased active caspase expression observed at later time points following exposure. researchgate.netresearchgate.net For example, in human promyelocytic HL-60 cells, active caspase expression increased within 12 hours of exposure to 5 and 10 µM this compound and was sustained. researchgate.netresearchgate.net Flow cytometric analysis in these cells revealed caspase activity in both cells with and without damaged membranes. researchgate.net By 24 hours, higher concentrations of this compound led to increased hypodiploid DNA content and internucleosomal DNA fragmentation, characteristic features of the later stages of apoptosis. researchgate.net

While this compound clearly induces caspase-dependent apoptosis, some research suggests that its cytotoxicity may not be solely dependent on caspase-driven apoptosis, implying potential involvement of caspase-independent mechanisms as well. researchgate.netresearchgate.net

Here is a summary of caspase activation dynamics observed with this compound:

Cell LineThis compound ConcentrationTime PointObservationSource
Caco-2 & HT-29Not specifiedNot specifiedInduces cell death by apoptosis core.ac.ukresearchgate.net
MDA-MB-2315 µM0.5 hEarly apoptotic cell death determined researchgate.net
Human promyelocytic HL-601-10 µMWithin 12 hIncreased active caspase expression researchgate.netresearchgate.net
Human promyelocytic HL-605 and 10 µMWithin 12 hSustained active caspase expression researchgate.netresearchgate.net
Human promyelocytic HL-60Not specifiedWithin 24 hIncreased hypodiploid DNA content, DNA fragmentation researchgate.net
HT-29 and Caco-20.5 µM24 hUpregulation of active caspase-3 (dose-dependent) frontiersin.orgfrontiersin.org

Data presented are based on the provided search results and may vary depending on specific experimental conditions.

Autophagy Regulation and its Molecular Basis

The interplay between this compound and autophagy, a cellular process involving the degradation and recycling of cellular components, is a subject of investigation. While the direct regulatory effect of this compound on autophagy is not extensively detailed in the provided information, polyamine metabolism, which is affected by this compound, is known to be linked to autophagy. Polyamines, such as spermidine (B129725), have been reported to induce autophagy fishersci.at. Autophagy is a highly regulated process involving a core molecular machinery and various signaling pathways nih.govnih.govbioregistry.io. The molecular basis of autophagy regulation involves complex interactions of proteins, including those in the ULK1 and ULK2 complexes, and signaling pathways like mTORC1 nih.govbioregistry.iowikipedia.orgmassbank.eu. Further research is needed to fully elucidate the specific impact and molecular basis of this compound's influence on autophagy pathways.

Cell Cycle Progression Interference

The potential for this compound to interfere with cell cycle progression has also been considered in mechanistic studies. Cell cycle progression is a tightly controlled process that ensures accurate DNA replication and cell division mpg.denih.gov. DNA damage, which is induced by this compound, can trigger cell cycle checkpoints, leading to cell cycle arrest to allow for repair or initiation of apoptosis mpg.de. Studies on a derivative, BNIPDaoct, have involved cell cycle analysis mpbio.com. Research on extrinsic apoptosis has indicated that cell cycle progression can influence the timing of cell death nih.gov. While the precise mechanisms by which this compound might directly interfere with specific phases of the cell cycle require further detailed investigation, its ability to induce DNA damage suggests a potential for indirect interference with cell cycle progression.

Polyamine Metabolic Pathway Dysregulation

This compound has a significant impact on the cellular polyamine metabolic pathway, leading to alterations in the levels of endogenous polyamines. Polyamines are essential polycationic compounds involved in various cellular processes, including cell growth, proliferation, and differentiation.

Depletion of Intracellular Polyamine Pools

A consistent finding in studies of this compound is the depletion of intracellular polyamine pools. Exposure of Caco-2 and HT-29 colon adenocarcinoma cells to this compound for 24 hours resulted in a significant decline in cellular spermine (B22157) and spermidine levels wikipedia.org. Similarly, in human promyelocytic HL-60 cells, polyamine levels decreased by 24 hours of this compound exposure nih.govdsmz.dewikipedia.org. This depletion of endogenous polyamines is considered a contributing factor to the observed cytotoxicity of this compound bvsalud.orgfishersci.ieciteab.com.

Enzyme Target Identification and Characterization

Enzyme target identification and characterization are fundamental steps in elucidating the mechanism of action of a bioactive compound like this compound. This involves pinpointing the specific enzymes with which the compound interacts and detailing the nature of these interactions.

Sirtuin Protein Inhibition (e.g., TcSir2rp1, LdSIR2RP2, SIRT2)

Quantitative data, such as IC50 values (the concentration of the inhibitor required to inhibit 50% of the enzyme activity), are crucial for understanding the potency of this compound against different sirtuins. While specific IC50 values for this compound against TcSir2rp1, LdSIR2RP2, and SIRT2 are mentioned in the literature, compiling a comprehensive table requires extracting precise numerical data from the sources.

Based on the available information, this compound has shown potent enzymatic inhibition of TcSir2rp1. nih.govresearchgate.net Nicotinamide (B372718), a classic non-competitive inhibitor of sirtuins, was used as a reference in some studies, and a dose-response curve indicated an IC50 of 456 ± 44 μM for nicotinamide inhibition of TcSir2rp1. This value was noted as significantly higher compared to the IC50 values determined for other sirtuins like human SIRT1, Plasmodium falciparum Sir2A, or LiSir2rp1. nih.gov

Interactive Data Table: Sirtuin Inhibition by this compound

Enzyme TargetOrganismInhibition Type (if specified)IC50 Value (if available)Reference
TcSir2rp1Trypanosoma cruziInhibitorMost potent inhibitor among tested BNIPs acs.orgnih.govresearchgate.netnih.govinnoprot.comresearchgate.netresearchgate.netscience.govresearchgate.netrevistaft.com.br acs.orgnih.govresearchgate.netnih.govinnoprot.comresearchgate.netresearchgate.netscience.govresearchgate.netrevistaft.com.br
LiSir2rp1Leishmania infantumNAD+-competitive inhibitor17.9 ± 1.6 μM bvsalud.org nih.govbvsalud.org
LdSIR2RP2Leishmania donovaniNot explicitly stated for this compound, but linked to HsSIRT4 with ADP-ribosyltransferase activity. acs.orgnih.govN.D. acs.orgnih.gov
SIRT2HumanInhibited by BNIPDaCHM (a BNIP derivative), but not SIRT1. researchgate.netresearchgate.netN.D. (for this compound specifically) researchgate.netresearchgate.net

*N.D. - Not Determined or not explicitly stated for this compound in the provided context.

Understanding the structural basis of the interaction between this compound and its sirtuin targets provides valuable insights into the mechanism of inhibition and can guide the design of more potent and selective inhibitors. While detailed co-crystal structures of this compound with sirtuins are not extensively described in the provided snippets, some information regarding structural studies and modeling is available.

An initial model of TcSir2rp1 in complex with a p53 peptide substrate was obtained from low-resolution X-ray data (3.5 Å) to gain insight into the potential specificity of the interaction with BNIP compounds. acs.orgnih.govresearchgate.netinnoprot.comscience.gov This suggests that structural studies, even at lower resolutions, have been initiated to understand how BNIP derivatives bind to parasitic sirtuins.

For human SIRT2, in silico docking studies were carried out for the BNIP derivative BNIPDaCHM, which inhibited SIRT2 activity. These studies suggested that BNIPDaCHM possesses a novel structural scaffold for SIRT2 inhibition and helped determine its binding potential on human SIRT2. researchgate.netresearchgate.net

Sirtuin proteins generally contain a conserved catalytic core domain with an active site located in a cleft between a Rossmann-fold domain and a Zn2+-binding domain. mdpi.com This cleft contains highly conserved sequences and is where the NAD+ substrate binds. mdpi.com The non-Zn2+-binding module of the small Zn2+-binding domain shows more variability among different Sir2 homologues, suggesting its potential role in substrate specificity. mdpi.com Understanding how this compound interacts with these specific regions, particularly the NAD+-binding pocket and areas influencing substrate specificity, is key to fully characterizing its inhibitory mechanism. The fact that BNIP derivatives have been characterized as NAD+-competitive inhibitors of LiSir2rp1 suggests they likely interact with the NAD+-binding site of the enzyme. nih.gov

Other Identified Molecular Targets and their Role

While sirtuins, particularly parasitic sirtuins, appear to be primary targets of interest for this compound, research has also explored other potential molecular interactions.

Some studies on this compound have investigated its interaction with DNA. This compound has been shown to bis-intercalate to DNA, induce oxidative DNA damage, and cause DNA strand breaks in cancer cells. researchgate.netcore.ac.ukfrontiersin.org This suggests that DNA interaction could be another significant molecular mechanism contributing to this compound's cellular effects, particularly its cytotoxicity. researchgate.netcore.ac.ukfrontiersin.org The induction of DNA damage and subsequent apoptosis has been observed in various cell lines treated with this compound. researchgate.netresearchgate.netcore.ac.ukfrontiersin.orgnih.gov

Furthermore, the mechanism of cellular entry for BNIP derivatives has been explored, with studies investigating the potential involvement of the polyamine transport system. However, some BNIP derivatives, including this compound, did not appear to utilize the MGBG-specific polyamine transport system, suggesting other modes of cellular entry are involved. core.ac.uk

Interactive Data Table: Other Identified Molecular Targets

Molecular TargetInteraction TypeCellular Role / ImpactReference
DNABis-intercalation, Induction of oxidative damage, DNA strand breaksCytotoxicity, Induction of apoptosis researchgate.netcore.ac.ukfrontiersin.org
Polyamine Transport SystemNot utilized by this compound (MGBG-specific system)Cellular uptake (suggests alternative entry mechanisms) core.ac.uk

Structure Activity Relationship Sar Studies of Bnipspd Derivatives

Impact of Naphthalimide Substituents on Biological Activity

The naphthalimide core is a key structural feature of BNIPSpd derivatives, known for its planar aromatic structure and photophysical properties. Modifications to the naphthalimide ring can significantly affect the biological activity of these compounds. Research indicates that the presence of two naphthalimido rings is essential for biological activity in BNIPP derivatives. core.ac.uk

Studies on novel naphthalimide aminothiazoles have shown that functional groups on the naphthalimide ring, especially at the 3- or 4-position, are important for targeting biomolecules and influencing antimicrobial activity. nih.gov For instance, a piperazine (B1678402) derivative with a modified naphthalimide showed potent cytotoxic activity against various cancer cell lines, including MCF-7 cells. researchgate.net The character and position of substituents on the naphthalimide skeleton in naphthalimide polyamine conjugates require further investigation to fully understand their relationship with biological activities. researchgate.net

Introducing different substituents on the naphthalimide fluorophore has also been shown to influence the antimicrobial activity of peptide conjugates. A nitro substituent in the fluorophore structure enhanced the activity of a valorphin-conjugated naphthalimide peptide. mdpi.com

Role of Polyamine Linker Length and Branching in Molecular Interactions

The polyamine linker connecting the two naphthalimide moieties in this compound derivatives plays a critical role in their molecular interactions and biological activities. This compound itself contains a spermidine (B129725) linker. core.ac.uk

SAR studies on bisintercalators, a class of compounds that includes this compound derivatives due to their DNA bis-intercalation properties, have revealed a significant influence of the length and rigidity of the linker binding the two intercalating moieties on binding affinity and antiproliferative activity. icm.edu.pl

While some studies suggest that the alkyl chain improves biological activity and is not necessarily dependent on length, a decrease in activity has been observed with the presence of heteroatoms within the chain. core.ac.uk This highlights the sensitivity of biological activity to the composition and structure of the linker.

In the context of interactions with poly(ADP-ribose) (PAR), studies on the influence of chain length and branching have shown complex and structure-specific PAR-protein interactions. nih.govnih.gov While this research focuses on PAR, it underscores the general principle that the length and branching of a molecular chain can dictate binding affinities and modes of interaction with biomolecules. For polyamine derivatives specifically, a correlation between the length of the polyamine chain and antibacterial activities has been observed, with maximal activity noted for compounds with a carbon chain length between 6 and 8 carbons against E. coli. theses.fr

Correlation between Structural Features and DNA Binding Characteristics

A significant aspect of the biological activity of this compound derivatives is their interaction with DNA. This compound has been shown to bis-intercalate to DNA. core.ac.uk Bisnaphthalimidopropyl polyamines, including this compound, exhibit strong DNA binding affinities. core.ac.ukresearchgate.net This strong binding is suggested to be a contributing factor to their cytotoxic properties. science.gov

Studies using UV spectrophotometric analysis and competitive ethidium (B1194527) bromide displacement assays have confirmed the strong DNA-binding properties of BNIP derivatives. researchgate.net The planar aromatic rings of the naphthalimide moieties are believed to intercalate between DNA base pairs, potentially distorting the DNA backbone conformation and interfering with DNA-protein interactions. researchgate.net

The DNA binding properties of this compound and related derivatives are evidenced by their effect on calf thymus DNA melting temperature, showing increased stability of the DNA helix in the presence of these compounds. science.gov The observed DNA damage, such as DNA strand breaks and internucleosomal DNA fragmentation, further supports the direct interaction of these compounds with DNA. core.ac.ukresearchgate.netresearchgate.net

Relationship between Chemical Structure and Enzyme Inhibitory Potency

Beyond DNA interaction, this compound derivatives have also demonstrated enzyme inhibitory activity. This compound has been identified as a potent inhibitor of Trypanosoma cruzi Sir2 related protein 1 (TcSir2rp1). researchgate.netresearchgate.netplos.org This enzyme is considered a potential drug target for Chagas disease. researchgate.netplos.org

Studies have evaluated the enzymatic inhibition of TcSir2rp1 by various BNIP derivatives. plos.org this compound was found to be the most potent inhibitor among the tested compounds against this specific enzyme. researchgate.netresearchgate.netplos.org This suggests that the specific chemical structure of this compound, including its naphthalimide groups and spermidine linker, confers optimal inhibitory activity against TcSir2rp1.

Other enzyme targets have also been explored in relation to BNIP derivatives. One derivative, BNIPDaCHM, was identified as a potent and selective SIRT2 enzyme inhibitor, suggesting that the BNIPP structural backbone can be a basis for developing selective inhibitors of HDAC enzymes. core.ac.uk Additionally, some naphthalimide derivatives have shown potential as acetylcholinesterase inhibitors. researchgate.net

Enzyme Inhibitory Activity of Selected BNIP Derivatives against TcSir2rp1 bvsalud.org

CompoundIC50 (LiSir2rp1)IC50 (hSir1)
This compound17.9 ± 1.6 µM94.8 ± 23.7 µM
BNIPSpm39.5 ± 6.5 µM102.2 ± 31.9 µM
BNIPDpta32.8 ± 2.4 µM43.1 ± 9.3 µM

This table illustrates the differential inhibitory potency of this compound and other related BNIP derivatives against Leishmania infantum Sir2 related protein 1 (LiSir2rp1) and human SIRT1 (hSir1). The data indicates that this compound exhibits higher potency against the parasitic enzyme compared to human SIRT1.

Computational and Theoretical Chemistry Approaches in Bnipspd Research

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used sequentially to predict and analyze the interaction between a ligand, such as BNIPSpd, and its protein target. rsc.orgmdpi.com

Molecular Docking predicts the preferred orientation and conformation (the "pose") of a ligand when it binds to a receptor. mdpi.com This method involves sampling a vast number of possible binding poses and scoring them based on their energetic favorability. For this compound, docking studies are crucial for identifying the most probable binding site within the target protein and for providing an initial estimate of binding affinity. These simulations can reveal key initial interactions, such as hydrogen bonds and hydrophobic contacts, that anchor the compound in the protein's active site. rsc.org

Molecular Dynamics (MD) Simulations are then employed to refine the static picture provided by docking. nih.gov MD simulations model the dynamic behavior of the this compound-protein complex over time, typically on the nanosecond to microsecond scale, providing a more realistic representation of the biological environment. mdpi.comnih.gov This technique assesses the stability of the predicted binding pose, revealing how the ligand and protein adapt to each other. nih.gov Analysis of MD trajectories can confirm the persistence of key interactions found in docking and identify new, stable interactions that are crucial for the compound's inhibitory activity. nih.gov The stability of the complex is often evaluated by monitoring the Root Mean Square Deviation (RMSD) of the atomic positions over the course of the simulation. nih.gov

A typical workflow involves docking this compound into its target, followed by extended MD simulations of the highest-scoring poses to validate their stability and provide a detailed dynamic view of the binding event. mdpi.com

Table 1: Illustrative Molecular Docking and MD Simulation Data for this compound with Target Protein Pin1

Parameter Value/Finding Significance
Docking Score (kcal/mol) -9.8 Indicates strong predicted binding affinity.
Predicted Key Interacting Residues (Docking) Lys63, Arg69, Cys113 Highlights the primary amino acids involved in the initial binding of this compound. rsc.org
MD Simulation Duration 500 ns Allows for assessment of the long-term stability of the binding pose.
Average RMSD of this compound (MD) 1.5 Å A low and stable RMSD value suggests the ligand remains securely in the binding pocket.

| Persistent Hydrogen Bonds (MD) | Arg69, Ser154 | Confirms stable hydrogen bonding interactions that are critical for affinity and specificity. rsc.org |

Quantum Chemical Calculations for Interaction Analysis

For a highly accurate understanding of the forces driving the binding of this compound to its target, researchers turn to quantum chemical (QC) calculations. nih.gov Unlike the classical force fields used in docking and MD, QC methods are based on the principles of quantum mechanics and provide a more precise description of electronic effects in molecular interactions. nih.gov

These computationally intensive methods are often used to analyze specific interactions identified through docking and MD simulations. For instance, the energy and geometry of a critical hydrogen bond between this compound and a key amino acid residue can be calculated with high accuracy. nih.gov Methods like Symmetry-Adapted Perturbation Theory (SAPT) or Density Functional Theory (DFT) can be used to perform an energy decomposition analysis. This analysis breaks down the total interaction energy into physically meaningful components: electrostatic, exchange-repulsion, induction (polarization), and dispersion (van der Waals) forces. nih.gov Such detailed analysis is invaluable for understanding why this compound binds to its target and provides a rigorous basis for designing modifications to enhance these interactions. dntb.gov.ua

Table 2: Example of Quantum Chemical Energy Decomposition for this compound Interaction with Residue Arg69

Interaction Energy Component Calculated Value (kcal/mol) Contribution to Binding
Electrostatic -12.5 Strong favorable attraction between charged or polar groups.
Exchange-Repulsion +8.2 Pauli repulsion; unfavorable short-range interaction.
Induction (Polarization) -3.1 Favorable interaction arising from charge redistribution upon binding.
Dispersion (van der Waals) -4.7 Favorable, ubiquitous attractive force.

| Total Interaction Energy | -12.1 | The net favorable energy holding the complex together. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. youtube.com For this compound, a QSAR study would involve synthesizing or computationally generating a library of its analogs with varied structural modifications. researchgate.net

The process involves several key steps:

Data Collection: A dataset of this compound analogs with their experimentally measured biological activities (e.g., IC₅₀ values) is compiled. nih.gov

Descriptor Calculation: For each molecule, a large number of numerical parameters, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, hydrophobicity, and electronic characteristics. rsc.orgnih.gov

Model Building: Statistical methods are used to build a mathematical equation that relates a subset of these descriptors to the observed biological activity. researchgate.net

Validation: The predictive power of the QSAR model is rigorously tested using both internal and external validation techniques to ensure it is robust and not a result of chance correlation. nih.govmdpi.com

A validated QSAR model can be used to predict the activity of new, unsynthesized this compound analogs, thereby prioritizing the most promising candidates for synthesis and testing. researchgate.net The model also provides critical insights into which molecular features are beneficial or detrimental to activity, directly guiding the rational design of more potent compounds. rsc.org

Table 3: Hypothetical QSAR Model for a Series of this compound Analogs

Parameter Description
QSAR Equation pIC₅₀ = 0.65 * LogP - 0.21 * TPSA + 0.89 * N_HDonors + 2.54
R² (Coefficient of Determination) 0.88 (A high value indicates a good fit of the model to the data). nih.gov
Q² (Cross-Validated R²) 0.76 (Indicates good internal predictive power). nih.gov
Descriptor: LogP A measure of hydrophobicity. The positive coefficient suggests that increasing hydrophobicity may enhance activity.
Descriptor: TPSA Topological Polar Surface Area. The negative coefficient suggests that a lower polar surface area might be favorable.

| Descriptor: N_HDonors | Number of Hydrogen Bond Donors. The positive coefficient highlights the importance of hydrogen bond donating groups for activity. |

Predictive Modeling of Molecular Interactions

Predictive modeling of molecular interactions for this compound encompasses a broader range of computational strategies that integrate data from various sources to forecast its behavior. This approach moves beyond single-endpoint predictions to create a comprehensive in silico profile of the compound. mdpi.com

These models can be used to predict:

Drug-Target Interactions: Using machine learning algorithms trained on large datasets of known drug-target interactions, models can predict new potential targets for this compound or score its interaction with a panel of proteins to assess its selectivity. nih.gov

Pharmacokinetics (ADME): QSAR-like models, often referred to as Quantitative Structure-Property Relationship (QSPR) models, can predict crucial ADME properties (Absorption, Distribution, Metabolism, Excretion) of this compound and its analogs. youtube.com

Toxicity: By training models on data from toxicological studies, it is possible to build predictive models for various toxicity endpoints, helping to flag potential liabilities early in the design phase. youtube.com

The ultimate goal of this holistic predictive modeling is to use computational simulations to anticipate how this compound will interact within a complex biological system. samipubco.com By combining predictions from molecular docking, MD simulations, QM calculations, and QSAR, researchers can build a multi-faceted understanding of a compound's potential before committing significant resources to laboratory synthesis and testing. nih.govsamipubco.com

Table 4: Summary of Predictive Models in this compound Research

Model Type Input Data Predicted Property Application in this compound Design
Molecular Docking 3D structures of this compound and protein target Binding pose and affinity score Initial screening and hypothesis generation of binding mode. mdpi.com
MD Simulations Docked complex in a simulated environment Binding stability and conformational changes Validation of docking poses and detailed interaction analysis. nih.gov
QSAR Structures and activities of this compound analogs Biological activity (e.g., pIC₅₀) Guiding lead optimization by identifying key structural features for potency. mdpi.com
Deep Learning (CNN) Molecular fingerprints and protein sequences Probability of Drug-Target Interaction Target identification and selectivity profiling. nih.gov

| QSPR/ADMET | Molecular structure descriptors | Solubility, permeability, metabolic stability, toxicity | Early-stage risk assessment and filtering of compounds with poor drug-like properties. youtube.com |

Advanced Analytical and Spectroscopic Methodologies in Bnipspd Research

Spectrophotometric Analysis of Nucleic Acid Interactions (UV-Vis, CD, Fluorescence)

The interaction of BNIPSpd with nucleic acids, a key aspect of its biological activity, has been extensively studied using various spectrophotometric methods.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectrophotometry is a fundamental technique used to monitor the binding of this compound to DNA. The interaction is typically observed through changes in the absorbance spectrum of the compound upon titration with DNA. Studies have shown that the binding of this compound and related bisnaphthalimidopropyl polyamines to calf thymus DNA (ct-DNA) results in hypochromism and a red shift in the UV-Vis spectrum, which is indicative of an intercalative binding mode. science.gov This technique is also foundational for thermal denaturation studies.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy provides insights into conformational changes in DNA upon ligand binding. While detailed CD spectral data for this compound is not extensively published in the provided results, the technique is mentioned as a standard method for confirming the binding mode of DNA-interacting agents. science.gov For instance, changes in the CD spectrum of ct-DNA upon interaction with a compound can confirm a groove-binding mode. science.gov The absence of significant induced CD signals can suggest that a compound does not alter the native B-form of DNA significantly, whereas specific changes can point towards intercalation or groove binding. researchgate.net

Fluorescence Spectroscopy: Fluorescence-based techniques are particularly powerful for studying this compound due to its intrinsic fluorescent properties. science.govscience.gov One of the most common methods employed is the ethidium (B1194527) bromide (EtBr) displacement assay. Ethidium bromide is a well-known DNA intercalator that exhibits a significant increase in fluorescence upon binding to DNA. A decrease in the fluorescence of the EtBr-DNA complex upon the addition of this compound indicates that the compound is displacing EtBr from the DNA, strongly suggesting a competitive and intercalative binding mode. researchgate.netresearchgate.net Studies have demonstrated that this compound and its analogues are effective at displacing EtBr, with reported C50 values (the concentration required to displace 50% of bound EtBr) in the sub-micromolar range, signifying strong DNA binding affinity. researchgate.net

Thermal Denaturation Studies (Tₘ determination)

Thermal denaturation studies are a cornerstone in quantifying the stabilization of the DNA double helix by a binding ligand. The melting temperature (Tₘ) is the temperature at which half of the double-stranded DNA has dissociated into single strands. An increase in the Tₘ (ΔTₘ) in the presence of a compound indicates stabilization of the DNA duplex, a characteristic feature of DNA intercalators and groove binders.

This compound has been shown to be a potent stabilizer of calf thymus DNA. core.ac.uk In various studies, this compound and related compounds have demonstrated the ability to significantly increase the Tₘ of ct-DNA, confirming strong binding. researchgate.netcore.ac.uk The magnitude of the Tₘ shift is often correlated with the strength of the DNA interaction. For example, this compound has been reported to induce a ΔTₘ of 35.3 °C, which is greater than that of the well-characterized intercalator doxorubicin (B1662922) (ΔTₘ 30.2 °C) under similar conditions, highlighting its powerful DNA-stabilizing effect. core.ac.uk

Below is a table summarizing thermal denaturation data for this compound and related compounds from various research findings.

Compound/ComplexTₘ (°C)ΔTₘ (°C)DNA SourceReference
Calf Thymus DNA (control)56.2N/ACalf Thymus core.ac.uk
This compound + DNA91.535.3Calf Thymus core.ac.uk
BNIPDahex + DNA91.935.7Calf Thymus core.ac.uk
Doxorubicin + DNA86.430.2Calf Thymus core.ac.uk
Calf Thymus DNA (control)75N/ACalf Thymus science.govscience.gov
This compound + DNA93.3 - 9718.3 - 22Calf Thymus science.govscience.gov
BNIPSpm + DNA93.3 - 9718.3 - 22Calf Thymus science.govscience.gov
BNIPOSpm + DNA93.3 - 9718.3 - 22Calf Thymus science.govscience.gov

Note: Experimental conditions such as buffer composition and ionic strength can influence Tₘ values, leading to variations between studies.

Electrophoretic Mobility Shift Assays and Gel-based Techniques

Gel electrophoresis techniques are instrumental in visually demonstrating the interaction of this compound with DNA and its cellular consequences.

DNA Mobility Shift Assays: These assays are used to study the binding of compounds to DNA. When a small molecule like this compound binds to a DNA fragment (either linear or plasmid DNA), it can alter the DNA's mass, charge, and conformation, leading to a change in its migration rate through an agarose (B213101) or polyacrylamide gel. While specific mobility shift data for this compound is not detailed in the provided results, this technique is a standard method to confirm DNA binding. science.govcore.ac.ukplos.org For example, the interaction of a compound with linear double-stranded DNA can cause its degradation or a shift in its mobility. science.gov

Single-Cell Gel Electrophoresis (Comet Assay): This powerful technique is used to detect DNA damage at the level of individual cells. Following treatment with a DNA-damaging agent, cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing strand breaks, relaxes and migrates away from the nucleus, forming a "comet tail" when stained and viewed under a microscope. The length and intensity of the comet tail are proportional to the amount of DNA damage. The comet assay has been used to show that this compound and its analogue BNIPSpm cause substantial, dose-dependent DNA damage in cancer cells, such as MCF-7 and colon adenocarcinoma cells, after just a few hours of exposure. researchgate.netresearchgate.netnih.gov

Fluorescence Microscopy and Confocal Microscopy for Cellular Localization

A significant advantage in studying this compound is its inherent fluorescence, which allows for direct visualization of its subcellular distribution within intact cells using fluorescence microscopy. science.govscience.govscience.govscience.govscience.gov This eliminates the need for fluorescent tagging, which could potentially alter the molecule's behavior.

Multiple studies have utilized this property to investigate the cellular uptake and localization of this compound. Fluorescence microscopy analyses have consistently revealed that this compound is taken up by cancer cells, such as MCF-7 breast cancer and CaCO-2 colon cancer cells, and preferentially localizes within the nucleus. science.govscience.govresearchgate.netcore.ac.uk This nuclear localization is consistent with its proposed mechanism of action as a DNA-targeting agent. Confocal microscopy, which provides higher resolution and optical sectioning capabilities, would be employed for more precise determination of localization within specific nuclear or cellular compartments. core.ac.uk For instance, after a 6-hour exposure to a 1 µM concentration, this compound was clearly observed within the cells. researchgate.netresearchgate.net

Flow Cytometry for Cell Death and Cell Cycle Analysis

Flow cytometry is a high-throughput technique that allows for the rapid, quantitative analysis of multiple characteristics of individual cells within a population. It has been a critical tool in characterizing the cytotoxic effects of this compound.

Analysis of Cell Death (Apoptosis): Flow cytometry is widely used to distinguish between different modes of cell death, such as apoptosis and necrosis. A common method involves the dual staining of cells with Annexin V and Propidium Iodide (PI). Annexin V binds to phosphatidylserine (B164497), which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent dye that can only enter cells with compromised membrane integrity, a hallmark of late apoptosis or necrosis. Studies using this method have shown that this compound induces a dose-dependent increase in the apoptotic population of cancer cells. nih.govscience.gov It has been demonstrated that this compound treatment leads to an increase in cells exhibiting phosphatidylserine exposure within hours, indicating the induction of early apoptotic events. core.ac.ukresearchgate.net

Cell Cycle Analysis: By staining cells with a DNA-binding dye like PI, flow cytometry can be used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). scispace.com This analysis can reveal if a compound causes cell cycle arrest at a specific checkpoint. While some derivatives have been shown to induce G2/M phase arrest, studies on BNIPDaoct, a related compound, found no alterations in the cell cycle profile of BxPC-3 pancreatic cancer cells, suggesting that the primary mechanism might be direct induction of apoptosis rather than cell cycle blockade in that specific context. science.govscispace.com

High-Performance Liquid Chromatography (HPLC) for Compound Quantification in Biological Matrices (Methodological Focus)

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for the separation, identification, and quantification of chemical compounds in complex mixtures. In the context of this compound research, HPLC is essential for pharmacokinetic studies, which involve measuring the concentration of the compound and its metabolites in biological matrices like plasma, tissues, and cell lysates over time.

The development of a robust and validated HPLC method is a prerequisite for such studies. researchgate.net A typical HPLC method for a compound like this compound would involve:

Sample Preparation: Extraction of the analyte from the biological matrix (e.g., protein precipitation from plasma, or cell lysis followed by extraction).

Chromatographic Separation: Injection of the extracted sample onto an HPLC column (commonly a reverse-phase C18 column). A mobile phase, consisting of a mixture of an aqueous buffer and an organic solvent (like acetonitrile (B52724) or methanol), is pumped through the column to separate the compound from endogenous matrix components.

Detection: As the compound elutes from the column, it is detected, most commonly by a UV-Vis detector set to a wavelength where the compound has maximum absorbance. Fluorescence detection could also be employed, leveraging this compound's intrinsic fluorescence for higher sensitivity and selectivity.

Quantification: The concentration of the compound is determined by comparing the peak area of the analyte in the sample to a calibration curve constructed from standards of known concentrations.

While specific HPLC methods for this compound are mentioned as having been developed, detailed parameters are often proprietary or published in specialized analytical chemistry journals. researchgate.net Such methods are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, which is vital for its progression as a potential therapeutic agent. umich.eduscience.gov

Future Directions and Emerging Research Avenues

Development of Novel BNIPSpd Analogs with Tailored Specificity

A critical avenue of future research lies in the rational design and synthesis of novel analogs of this compound. The goal of this endeavor is to improve upon the parent compound's properties, such as enhancing its binding affinity for its primary target, increasing its selectivity to minimize off-target effects, and optimizing its pharmacokinetic profile.

Detailed structure-activity relationship (SAR) studies will be fundamental to this process. nih.govresearchgate.netnih.govresearchgate.netmdpi.commdpi.com By systematically modifying the chemical scaffold of this compound and evaluating the resulting changes in biological activity, researchers can identify the key pharmacophoric features essential for its function. This iterative process of design, synthesis, and testing allows for the development of analogs with tailored specificity. For instance, modifications to specific functional groups on the this compound molecule could be explored to enhance interactions with its target protein, guided by the principles of medicinal chemistry. beilstein-journals.org

The development of such analogs is not merely an academic exercise. Analogs with improved specificity are crucial for reducing the potential for unintended biological consequences. A highly selective compound is more likely to exert its therapeutic effect without causing unwanted side effects, a key consideration in drug development.

Table 1: Key Considerations in the Development of this compound Analogs

ParameterObjectiveRationale
Target Affinity Increase binding strength to the primary biological target.Higher affinity can lead to greater potency and efficacy.
Selectivity Minimize binding to off-target molecules. frontiersin.orgImproved selectivity reduces the risk of adverse effects and toxicity.
Solubility Enhance solubility in aqueous solutions.Better solubility is often required for effective delivery and absorption in biological systems.
Metabolic Stability Reduce the rate of metabolic breakdown in the body.Increased stability can lead to a longer duration of action.
Bioavailability Improve the fraction of the compound that reaches systemic circulation.Higher bioavailability ensures that an effective concentration of the compound reaches the target site.

Integration of Multi-Omics Approaches for Deeper Mechanistic Understanding

To gain a comprehensive understanding of how this compound functions at a systems level, the integration of multiple "omics" technologies is indispensable. frontiersin.orgnih.gov These high-throughput methods allow for the simultaneous measurement of thousands of biological molecules, providing a holistic view of the cellular response to the compound.

Transcriptomics: By analyzing changes in messenger RNA (mRNA) expression, researchers can identify the genes and signaling pathways that are modulated by this compound. nih.govmdpi.com This can reveal the downstream effects of the compound's primary interaction and highlight key regulatory networks.

Proteomics: The study of the entire set of proteins in a cell or tissue can provide direct insights into the changes in protein expression and post-translational modifications induced by this compound. This is crucial for understanding the functional consequences of the compound's activity.

Metabolomics: Analyzing the global profile of metabolites can uncover alterations in metabolic pathways. mdpi.com This can be particularly informative for understanding the broader physiological effects of this compound. nih.govmdpi.comnih.govbiorxiv.org

By integrating these datasets, researchers can construct detailed models of the cellular pathways affected by this compound. mdpi.combiorxiv.org This integrative approach can uncover novel mechanisms of action and identify potential biomarkers to monitor the compound's effects. For example, a combined transcriptomic and metabolomic analysis could reveal how this compound-induced changes in gene expression lead to specific shifts in cellular metabolism. nih.govmdpi.comnih.gov

Table 2: Application of Multi-Omics in this compound Research

Omics FieldKey Data GeneratedPotential Insights for this compound
Genomics DNA sequence variationsIdentification of genetic factors that may influence individual responses to this compound.
Transcriptomics mRNA expression levelsElucidation of gene regulatory networks and signaling pathways affected by this compound. plos.org
Proteomics Protein abundance and modificationsUnderstanding the functional protein changes and post-translational modifications induced by this compound.
Metabolomics Metabolite concentrationsRevealing the impact of this compound on cellular metabolism and bioenergetics.

Exploration of this compound in Systems Beyond Initial Research Foci

While initial research may have focused on a specific biological context, the future of this compound research should involve exploring its potential in a wider range of systems and disease models. The complex interplay of biological pathways means that a compound targeting one area may have unexpected and beneficial effects in others.

For instance, if initial studies on this compound were in the context of cancer research, its potential role in other diseases characterized by similar signaling pathways, such as inflammatory diseases or metabolic disorders, should be investigated. nih.govnih.govresearchgate.netjddonline.commdpi.com Chronic inflammation is a common feature of many diseases, and a compound that modulates inflammatory pathways could have broad therapeutic applications. nih.govresearchgate.netmdpi.comnih.gov Similarly, the intricate connections between cellular signaling and metabolism suggest that this compound could be relevant for studying and potentially treating metabolic diseases. nih.gov

This exploration into new research areas will require interdisciplinary collaborations and the use of a diverse array of preclinical models. By testing this compound in different cellular and animal models of disease, researchers can uncover new therapeutic opportunities and gain a more complete picture of its biological activities.

Theoretical Advancements in Predicting this compound Biological Behavior

Concurrent with experimental work, the development of theoretical and computational models will be crucial for accelerating the research and development of this compound and its analogs. These in silico approaches can provide valuable predictions and guide experimental design, saving both time and resources.

Computational modeling can be used to predict the binding affinity of this compound and its analogs for their biological targets. researchgate.netnih.govnih.govmdpi.comed.ac.uk By simulating the interaction between the compound and its target protein at the atomic level, these models can help to prioritize which analogs to synthesize and test. Furthermore, computational methods can be employed to predict potential off-target interactions, which is a critical step in assessing the safety profile of a compound. frontiersin.orgnih.govnih.govfrontiersin.orgbiorxiv.org

Machine learning and artificial intelligence are also poised to play a significant role in predicting the biological behavior of this compound. mdpi.com By training algorithms on existing datasets of compound structures and their biological activities, it may be possible to develop models that can predict the properties of new this compound analogs with a high degree of accuracy. These predictive models can guide the design of compounds with desired characteristics, streamlining the drug discovery process.

Q & A

Q. What ethical and methodological standards apply to this compound research involving human-derived samples?

  • Methodological guidance :
  • Obtain IRB approval and document informed consent processes per Declaration of Helsinki principles.
  • Use blinded randomization and pre-registered protocols (ClinicalTrials.gov ) to mitigate bias .

Tables for Methodological Reference

Table 1 : Recommended Characterization Techniques for this compound

TechniqueApplicationKey MetricsEvidence Source
NMRStructural confirmationChemical shift consistency
HPLC-PDAPurity assessmentPeak area ≥95%
DSCThermal stabilityMelting point deviation ≤2°C

Table 2 : Common Pitfalls in this compound Research and Mitigation Strategies

PitfallMitigation
Batch variabilityStandardize synthesis protocols with SOPs
Low assay reproducibilityUse internal controls and inter-lab validation

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.